(S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl
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Description
(S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as "compound X" in scientific literature.
Scientific Research Applications
Organic Synthesis Applications
(S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl is involved in the synthesis of complex organic molecules, serving as a versatile building block. For example, it's used in the cyclocondensation of alpha-aminonitriles and enones, providing access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. These compounds are pivotal in the development of polysubstituted pyrrolizidines and have applications in the synthesis of bioactive molecules (Bergner et al., 2009).
Prebiotic Chemistry
The compound has also been implicated in studies exploring the prebiotic origins of life. Tetrapyrroles, which are crucial to basic biochemical processes, have been speculated to originate from pyrroles, like those derived from amino acids in prebiotic conditions. Research simulating interactions of amino acid-containing seawater with molten lava suggests that early forms of biochemical cofactors could have been synthesized spontaneously on primordial volcanic islands, hinting at the potential prebiotic significance of pyrrole derivatives (Fox & Strasdeit, 2013).
Corrosion Inhibition
In the field of materials science, derivatives of pyrrolidine have been examined for their corrosion inhibition properties. Studies have shown that pyridine derivatives, including those related to this compound, act as effective corrosion inhibitors for steel in acidic environments. These findings are significant for the protection of metal surfaces in industrial applications, demonstrating the broad utility of pyrrolidine derivatives in corrosion resistance (Ansari et al., 2015).
properties
IUPAC Name |
(3S)-3-amino-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c12-8-2-1-7(9(13)5-8)6-15-4-3-10(14)11(15)16;/h1-2,5,10H,3-4,6,14H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPRDQOERKGSW-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@H]1N)CC2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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